Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate is a heterocyclic compound containing a thiophene ring fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of thiophene derivatives with epoxides under specific conditions. One common method is the condensation reaction, where thiophene is reacted with an epoxide in the presence of a base to form the desired oxirane ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(thiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules . This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxirane-containing molecules such as:
Uniqueness
Methyl 3-(thiophen-2-yl)oxirane-2-carboxylate is unique due to the combination of the thiophene and oxirane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66643-82-1 |
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Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
methyl 3-thiophen-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H8O3S/c1-10-8(9)7-6(11-7)5-3-2-4-12-5/h2-4,6-7H,1H3 |
InChI Key |
BDRIXEKKAKKIOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CS2 |
Origin of Product |
United States |
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